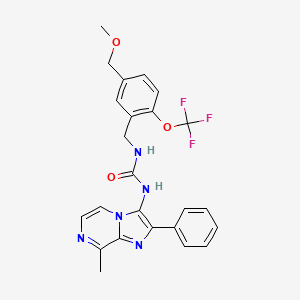

hTrkA-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H22F3N5O3 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

1-[[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methyl]-3-(8-methyl-2-phenylimidazo[1,2-a]pyrazin-3-yl)urea |

InChI |

InChI=1S/C24H22F3N5O3/c1-15-21-30-20(17-6-4-3-5-7-17)22(32(21)11-10-28-15)31-23(33)29-13-18-12-16(14-34-2)8-9-19(18)35-24(25,26)27/h3-12H,13-14H2,1-2H3,(H2,29,31,33) |

InChI Key |

KNZNJSNITSGMNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN2C1=NC(=C2NC(=O)NCC3=C(C=CC(=C3)COC)OC(F)(F)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Type II Tropomyosin Receptor Kinase A (TrkA) Inhibitors

This guide provides a detailed overview of the mechanism of action for Type II inhibitors of human Tropomyosin Receptor Kinase A (hTrkA). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of kinase inhibition, particularly concerning the TrkA receptor, a key target in pain and cancer therapeutics.[1][2][3]

Introduction to TrkA and Its Signaling

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase encoded by the NTRK1 gene.[3] It plays a crucial role in the development and function of the nervous system. The binding of its cognate ligand, Nerve Growth Factor (NGF), to the extracellular domain of TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][4] This activation initiates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are vital for neuronal cell proliferation, differentiation, survival, and pain signaling.[2][4] Dysregulation of TrkA signaling, often through genetic rearrangements leading to fusion proteins, is implicated in various cancers.[2][3]

Classification of TrkA Inhibitors

TrkA inhibitors are broadly classified based on their binding site and the conformational state of the kinase they target.[2][4]

-

Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.[2]

-

Type II inhibitors bind to the ATP-binding site and an adjacent allosteric pocket, stabilizing an inactive (DFG-out) conformation of the kinase.[2][4]

-

Type III (Allosteric) inhibitors bind to a site distant from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.[2]

This document focuses on the mechanism of Type II inhibitors.

Core Mechanism of Action of Type II hTrkA Inhibitors

Type II hTrkA inhibitors function by targeting and stabilizing an inactive conformation of the kinase domain.[5][6] This specific binding mode is characterized by the "DFG-out" conformation, where the Asp-Phe-Gly motif at the beginning of the activation loop is flipped from its active "DFG-in" state.[1][6] This conformational change reveals a hydrophobic allosteric pocket adjacent to the ATP-binding site, which is exploited by Type II inhibitors for binding.[4][7] By occupying both the ATP-binding site and this allosteric pocket, Type II inhibitors effectively lock the kinase in an inactive state, preventing ATP from binding and thereby blocking the downstream signaling pathways.[1][4]

The key features of the Type II inhibition mechanism are:

-

Binding to an Inactive Conformation: Preferential binding to the "DFG-out" state of the kinase.[6]

-

Dual Pocket Occupancy: Interaction with both the ATP-binding site and an adjacent allosteric pocket.[4]

-

High Selectivity: The requirement for a specific inactive conformation can lead to higher selectivity compared to Type I inhibitors.[2]

Below is a diagram illustrating the signaling pathway of hTrkA and the point of intervention for Type II inhibitors.

Quantitative Data on hTrkA Inhibitors

The following table summarizes the inhibitory activities of representative TrkA inhibitors. Note that "this compound" is a representative name for a Type II inhibitor, and the data presented here are from various published Type II and other TrkA inhibitors to provide a comparative landscape.

| Compound | Target | Assay Type | IC50 (nM) | Notes | Reference |

| 1a | hTrkA (kinase domain) | HTRF Biochemical Assay | Nanomolar affinity | Type II inhibitor lead | [6] |

| 2a | hTrkA (kinase domain) | HTRF Biochemical Assay | Nanomolar affinity | Type II inhibitor lead | [6] |

| KRC-108 | TrkA | TR-FRET in vitro kinase assay | 43.3 | Also shows in vivo anti-tumor activity | [3] |

| Compound 17 | TrkA | Biochemical Assay | 39 | Pyrido[3,2-d]pyrimidine core | [4] |

| Compound 18 | TrkA | Biochemical Assay | 11 | Pyrido[3,2-d]pyrimidine core | [4] |

| Milciclib (2-1) | TrkA | Biochemical Assay | 53 | Dual CDK-2/TrkA inhibitor | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for characterizing hTrkA inhibitors are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is commonly used to determine the in vitro potency of inhibitors against the TrkA kinase domain.[6][8][9]

Objective: To measure the phosphorylation of a substrate by the TrkA kinase and the inhibition of this activity by a test compound.

Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8] A biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. The phosphorylated substrate is detected by a second antibody labeled with a fluorescent acceptor (e.g., XL665). When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated), excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.

Protocol:

-

Reagent Preparation: Prepare assay buffer, TrkA enzyme solution, biotinylated substrate peptide, ATP solution, and test compound dilutions.

-

Reaction: In a 384-well plate, add the TrkA enzyme, the test compound at various concentrations, and the substrate peptide.

-

Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 1 hour) at room temperature.[8]

-

Detection: Stop the reaction and add the detection reagents: the Europium cryptate-labeled anti-phospho antibody and the XL665-labeled streptavidin. Incubate to allow for binding.

-

Measurement: Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.[8]

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.

Cellular Assays for TrkA Inhibition

Cell-based assays are crucial to confirm that the inhibitor is active in a physiological context.[10][11]

Objective: To measure the inhibition of NGF-induced TrkA signaling in a cellular context.

Example Assay: Inhibition of ERK Phosphorylation

Principle: Since ERK is a downstream component of the TrkA signaling cascade, its phosphorylation level can be used as a readout for TrkA activity.[3] This can be measured using various techniques, including Western blotting or high-throughput methods like HTRF.[12]

Protocol (using HTRF for phospho-ERK):

-

Cell Culture: Plate cells expressing TrkA (e.g., PC12 cells or engineered cell lines) in a 96-well or 384-well plate and culture overnight.[12]

-

Starvation: Serum-starve the cells for a few hours to reduce basal signaling.[12]

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the hTrkA inhibitor.

-

Stimulation: Stimulate the cells with NGF to activate the TrkA pathway.

-

Lysis: Lyse the cells to release the intracellular proteins.

-

Detection: Transfer the lysate to a 384-well plate and add the HTRF detection reagents for phospho-ERK and total ERK.[12]

-

Measurement and Analysis: Read the HTRF signals and calculate the ratio of phospho-ERK to total ERK. Determine the IC50 of the inhibitor in the cellular context.

Conclusion

Type II hTrkA inhibitors represent a promising class of therapeutics due to their potential for high selectivity. Their mechanism of action, which involves the stabilization of an inactive kinase conformation, distinguishes them from other inhibitor types. The experimental protocols outlined in this guide, from biochemical HTRF assays to cellular phospho-protein measurements, provide a robust framework for the discovery and characterization of novel and effective hTrkA inhibitors for the treatment of cancer and chronic pain.

References

- 1. In Pursuit of an Allosteric Human Tropomyosin Kinase A (hTrkA) Inhibitor for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lead identification and characterization of hTrkA type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. [PDF] Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. | Semantic Scholar [semanticscholar.org]

- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular assays for high-throughput screening for modulators of Trk receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Acetamide-Based hTrkA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (hTrkA), a receptor tyrosine kinase activated by nerve growth factor (NGF), is a key player in neuronal survival, differentiation, and pain signaling.[1][2] Dysregulation of the hTrkA signaling pathway has been implicated in various cancers and chronic pain states, making it a prime target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of acetamide-based hTrkA inhibitors, exemplified by the lead compound 1a , as identified through a comprehensive research program. While the specific designation "hTrkA-IN-2" does not correspond to a publicly disclosed compound, this guide will focus on the well-characterized inhibitor 1a and its analogs, which represent a significant advancement in the development of type II hTrkA inhibitors. These inhibitors preferentially bind to the inactive, DFG-out conformation of the kinase, offering a potential for greater selectivity and a distinct mechanism of action compared to type I inhibitors.[3]

This document details the discovery process, from in-silico screening to biochemical and cellular characterization, and provides a summary of the synthetic approaches for this class of compounds. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery of Acetamide-Based hTrkA Inhibitors

The identification of lead compounds 1a and 2a was the result of a structured discovery cascade that began with a large-scale virtual screening and progressed through multiple stages of experimental validation.

Experimental Workflow: From Virtual Screening to Lead Identification

The overall workflow for the discovery of these novel hTrkA inhibitors is depicted below.

In-Silico Screening

The initial phase of discovery involved a ligand-based virtual screening of the ZINC database of commercially available compounds using the Rapid Overlay of Chemical Structures (ROCS) approach.[3] This method identifies molecules with similar 3D shape and chemical features to a known active ligand. This high-throughput computational method allowed for the rapid identification of a diverse set of potential hTrkA inhibitors from a large chemical space.[4][5]

Biochemical and Biophysical Validation

Promising candidates from the in-silico screening were subjected to a series of biochemical and biophysical assays to confirm their activity and elucidate their mechanism of action.

-

hTrkA HTRF Biochemical Assay: The primary screen for inhibitory activity was a Homogeneous Time-Resolved Fluorescence (HTRF) assay using the hTrkA kinase domain. This assay measures the phosphorylation of a substrate peptide, and a decrease in the HTRF signal indicates inhibition of the kinase.[3] Compounds 1a and 2a were identified as having nanomolar affinity in this assay.[3]

-

Caliper Mobility Shift Assay: To determine the binding mode of the inhibitors, a Caliper mobility shift assay was employed. This technique can differentiate between inhibitors that bind to the active or inactive conformation of the kinase.[3] Both 1a and 2a demonstrated preferential binding to the inactive state of hTrkA.[3]

-

X-ray Crystallography: The definitive confirmation of the binding mode was obtained through X-ray crystallography. The crystal structure of the hTrkA kinase domain in complex with these inhibitors revealed a type II binding mode, with the kinase in a "DFG-out" and "αC-helix out" conformation, which is characteristic of binding to the inactive state.[3]

Cellular Activity and ADME Profiling

Following biochemical confirmation, the lead compounds were evaluated in a more physiologically relevant context and their drug-like properties were assessed.

-

Full-Length hTrkA Cell-Based Assay (FLIPR): The inhibitory activity of the compounds was tested in a cell-based assay using a full-length hTrkA receptor. A Fluorometric Imaging Plate Reader (FLIPR) was used to measure changes in intracellular calcium levels upon NGF stimulation, which is a downstream event of TrkA activation. The acetamide leads demonstrated sub-micromolar activity in this assay.[3]

-

Selectivity Profiling: To assess their selectivity, the inhibitors were tested against the closely related hTrkB isoform. The lead compounds showed good selectivity for hTrkA over hTrkB.[3]

-

ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial in drug discovery. The microsomal stability and permeability of the lead compounds were evaluated. While potent, the initial leads exhibited poor microsomal stability and permeability, indicating that further lead optimization would be necessary.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the lead acetamide-based hTrkA inhibitors.

Table 1: Biochemical and Cellular Activity of Lead hTrkA Inhibitors

| Compound | hTrkA HTRF IC50 (nM) | Full-Length hTrkA Cellular IC50 (µM) | hTrkB Selectivity (Fold vs. hTrkA) |

| 1a | 50 | 0.5 | >20 |

| 2a | 80 | 0.8 | >12.5 |

Data extracted from Subramanian et al., 2019.[3]

Table 2: ADME Properties of Lead hTrkA Inhibitors

| Compound | Microsomal Stability (% remaining at 60 min) | Permeability (Papp, 10⁻⁶ cm/s) |

| 1a | <10 | <1 |

| 2a | <10 | <1 |

Data extracted from Subramanian et al., 2019.[3]

Synthesis of Acetamide-Based hTrkA Inhibitors

The lead compounds 1a and 2a were identified from commercially available libraries.[3] The general synthesis of similar phenoxy acetamide derivatives often involves a multi-step process. A representative synthetic scheme is outlined below, although the exact route for 1a and 2a is not publicly detailed.

A common method for synthesizing phenoxy acetamide derivatives involves the reaction of a substituted phenol with an α-haloacetamide in the presence of a base. The α-haloacetamide can be prepared from the corresponding amine and a haloacetyl halide. Variations in the starting materials allow for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[6][7][8]

hTrkA Signaling Pathway

Upon binding of its ligand, Nerve Growth Factor (NGF), the hTrkA receptor dimerizes and autophosphorylates on specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate cell survival, differentiation, and proliferation.[1][2] The primary pathways activated by hTrkA are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

Experimental Protocols

The following are generalized protocols for the key experiments described in this guide, based on standard methodologies and details from the relevant literature.

In-Silico Ligand-Based Screening (ROCS)

-

Objective: To identify compounds with similar 3D shape and chemical features to a known hTrkA inhibitor.

-

Protocol:

-

A known hTrkA inhibitor is selected as the query molecule.

-

A 3D representation of the query molecule, including its shape and chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings), is generated.

-

A database of commercially available compounds (e.g., ZINC) is prepared by generating multiple low-energy 3D conformers for each molecule.

-

The ROCS software is used to overlay each database compound onto the query molecule and calculate a similarity score based on the overlap of shape and chemical features.

-

Compounds are ranked based on their similarity score, and a selection of the top-ranking, structurally diverse compounds are chosen for experimental testing.[4][5]

-

hTrkA HTRF Biochemical Assay

-

Objective: To determine the in-vitro inhibitory activity of compounds against the hTrkA kinase domain.

-

Protocol:

-

The assay is performed in a 384-well plate format.

-

The reaction mixture contains the hTrkA kinase domain, a biotinylated substrate peptide, and the test compound at various concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation at room temperature, the reaction is stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

The plate is incubated to allow for binding of the detection reagents.

-

The HTRF signal is read on a compatible plate reader, and the IC50 values are calculated from the dose-response curves.[9][10]

-

Caliper Mobility Shift Kinase Assay

-

Objective: To determine if inhibitors bind preferentially to the active or inactive state of hTrkA.

-

Protocol:

-

Two separate kinase reactions are set up: one with the active (phosphorylated) form of hTrkA and one with the inactive (unphosphorylated) form.

-

Each reaction contains the respective kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.

-

The reactions are incubated to allow for substrate phosphorylation.

-

The reactions are stopped, and the samples are loaded onto a microfluidic chip in a Caliper LabChip instrument.

-

An electric field is applied to separate the phosphorylated product from the unphosphorylated substrate based on their different electrophoretic mobilities.

-

The amount of product formed is quantified by fluorescence detection, and the inhibitory activity against each kinase form is determined.[11][12][13]

-

Full-Length hTrkA Cell-Based Assay (FLIPR)

-

Objective: To assess the inhibitory activity of compounds on the full-length hTrkA receptor in a cellular context.

-

Protocol:

-

Cells stably expressing the full-length hTrkA receptor are seeded in 384-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test compounds are added to the wells at various concentrations and incubated.

-

The plate is placed in a FLIPR instrument, and the cells are stimulated with NGF to activate the hTrkA receptor.

-

The FLIPR instrument monitors the change in intracellular calcium concentration by measuring the fluorescence intensity in real-time.

-

The IC50 values are determined by analyzing the dose-dependent inhibition of the NGF-induced calcium flux.[14][15][16]

-

Neurite Outgrowth Inhibition Assay

-

Objective: To evaluate the effect of hTrkA inhibitors on NGF-induced neuronal differentiation.

-

Protocol:

-

PC12 cells are seeded in collagen-coated plates.

-

The cells are treated with the test compound at various concentrations in the presence of a constant concentration of NGF to induce neurite outgrowth.

-

After a suitable incubation period (e.g., 48-72 hours), the cells are fixed and imaged using a high-content imaging system.

-

Image analysis software is used to quantify neurite length and number per cell.

-

The concentration-dependent inhibition of neurite outgrowth is determined.[17][18][19]

-

Microsomal Stability Assay

-

Objective: To assess the metabolic stability of compounds in the presence of liver microsomes.

-

Protocol:

-

The test compound is incubated with liver microsomes (e.g., human, rat) at 37°C in the presence of the cofactor NADPH to initiate phase I metabolism.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by the addition of a solvent like acetonitrile, which also precipitates the proteins.

-

After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

-

The percentage of the compound remaining at each time point is calculated, and the half-life and intrinsic clearance are determined.[20][21][22]

-

References

- 1. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]

- 2. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eyesopen.com [eyesopen.com]

- 5. pnas.org [pnas.org]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. Technology [nanosyn.com]

- 13. confluencediscovery.com [confluencediscovery.com]

- 14. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youngpetro.org [youngpetro.org]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. mttlab.eu [mttlab.eu]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of hTrkA-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of hTrkA-IN-2, a selective allosteric inhibitor of the human Tropomyosin receptor kinase A (hTrkA). This document details its binding affinity, outlines relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Core Concepts: hTrkA and Allosteric Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] It is the high-affinity receptor for Nerve Growth Factor (NGF).[3] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which are vital for neuronal survival and differentiation.[1][2][3] Dysregulation of the TrkA signaling pathway has been implicated in various neurological diseases and cancer.[1][3]

Allosteric inhibitors, such as this compound, offer a promising therapeutic strategy by binding to a site on the enzyme distinct from the active ATP-binding pocket. This mode of action can lead to higher selectivity and a differentiated pharmacological profile compared to traditional ATP-competitive inhibitors.

Binding Affinity and Kinetics of this compound

This compound has been identified as a selective allosteric inhibitor of hTrkA. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | hTrkA | Not Specified | 3.9[3][4][5][6] |

Note: While the IC50 value provides a measure of the inhibitor's potency, detailed kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time have not been publicly reported for this compound. These parameters are crucial for a complete understanding of the inhibitor's pharmacodynamics and in vivo efficacy.

Experimental Protocols

The following sections describe generalized protocols for assays commonly used to characterize the binding affinity and kinetics of kinase inhibitors like this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular method for determining the potency of kinase inhibitors in a high-throughput format.[1][7] The assay measures the inhibition of substrate phosphorylation by the kinase.

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as XL665 or d2). A biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with the donor are used. A streptavidin-acceptor conjugate binds to the biotinylated substrate. When the substrate is phosphorylated by TrkA, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute recombinant human TrkA enzyme to the desired concentration in kinase buffer.

-

Prepare a solution of biotinylated substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near the Km for TrkA.

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Prepare the detection reagents: Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in detection buffer.

-

-

Kinase Reaction:

-

Add the this compound dilutions to the wells of a low-volume 384-well plate.

-

Add the TrkA enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding the detection reagents.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm/620 nm * 10,000).

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caliper-Based Mobility Shift Assay

The Caliper Life Sciences microfluidic mobility shift assay is a direct measure of enzyme activity that separates phosphorylated and non-phosphorylated substrates based on differences in their charge.

Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, and the phosphorylated and non-phosphorylated peptides migrate at different rates due to the added negative charge of the phosphate group. The amount of product and substrate is quantified by detecting the fluorescence of each peak.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM DTT).

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a solution of recombinant human TrkA enzyme in reaction buffer.

-

Prepare a solution of a fluorescently labeled peptide substrate and ATP in reaction buffer.

-

-

Kinase Reaction:

-

Add the this compound dilutions to the wells of a microplate.

-

Add the TrkA enzyme and incubate for a short period.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate for a defined time (e.g., 60 minutes) at room temperature.

-

-

Measurement:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Place the plate in the Caliper instrument (e.g., EZ Reader or LabChip 3000). The instrument will automatically sample from each well, perform the electrophoretic separation, and detect the fluorescent signals.

-

-

Data Analysis:

-

The instrument's software calculates the percentage of substrate conversion to product.

-

Plot the percent inhibition (calculated from the conversion data) against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.[8]

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The aggregated, denatured proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. Ligand binding will result in a shift in the melting curve of the target protein.[8]

Generalized Protocol:

-

Cell Treatment:

-

Culture cells that endogenously express TrkA (e.g., a neuroblastoma cell line).

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction from the precipitated, aggregated proteins by centrifugation at high speed.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble TrkA in each sample by Western blotting using a TrkA-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble TrkA relative to the unheated control against the temperature for both the vehicle- and inhibitor-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response curve can be generated by heating all samples to a single temperature in the steep part of the melting curve and varying the inhibitor concentration to determine an EC50 for target engagement.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological and experimental processes related to this compound.

Caption: hTrkA Signaling Pathway and Point of Inhibition.

Caption: HTRF Assay Experimental Workflow.

Caption: CETSA Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead identification and characterization of hTrkA type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 8. Discovery of novel TrkA allosteric inhibitors: Structure-based virtual screening, biological evaluation and preliminary SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity of hTrkA-IN-2: A Technical Deep Dive

For Immediate Release

Kalamazoo, MI – November 8, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the selectivity profile of hTrkA-IN-2, a potent and selective allosteric inhibitor of human Tropomyosin receptor kinase A (hTrkA). This document provides an in-depth analysis of its activity against the closely related kinases TrkB and TrkC, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

This compound, identified by its CAS number 2986533-14-4, has emerged as a significant research compound due to its high affinity for TrkA, a key player in pain signaling and neuronal development. Its allosteric binding mechanism offers a promising avenue for achieving selectivity over other Trk family members, a critical factor in minimizing off-target effects in therapeutic applications. This guide summarizes the available data on its inhibitory activity and the experimental procedures used for its characterization.

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound against TrkA, TrkB, and TrkC has been determined through rigorous biochemical and cellular assays. The following tables summarize the key findings, showcasing the compound's remarkable selectivity for TrkA.

| Target Kinase | Biochemical Assay (IC50) | Cellular Assay (IC50) |

| hTrkA | 3.9 nM | Sub-micromolar |

| hTrkB | >10 µM | >10 µM |

| hTrkC | Not Reported | Not Reported |

Table 1: Inhibitory activity of this compound against Trk family kinases. Data compiled from publicly available information.

Experimental Methodologies

The determination of the selectivity profile of this compound involves a multi-faceted approach, employing both biochemical and cellular-based assays.

Biochemical Kinase Assays

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay (for TrkA):

This assay is a common method for quantifying kinase activity in a high-throughput format.

-

Reaction Setup: The TrkA kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Kinase Reaction: The mixture is incubated to allow for the phosphorylation of the substrate by TrkA.

-

Detection: A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled antibody that recognizes the substrate are added.

-

Signal Measurement: In the presence of phosphorylation, the two antibodies are brought into proximity, resulting in a FRET signal that is measured at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity is calculated.

Cellular Assays

Cellular Thermal Shift Assay (CETSA®):

This label-free method assesses the binding of a compound to its target protein in a cellular environment.

-

Cell Treatment: Cells expressing the target kinase (TrkA or TrkB) are treated with this compound.

-

Heating: The treated cells are heated to a specific temperature gradient.

-

Cell Lysis: The cells are lysed to release the proteins.

-

Protein Quantification: The amount of soluble (non-denatured) target protein is quantified, typically by Western blot or ELISA.

-

Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. The shift in the melting curve in the presence of the inhibitor confirms target engagement.

Signaling Pathways

The Trk receptors (TrkA, TrkB, and TrkC) are activated by neurotrophins and trigger downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2] Understanding these pathways is essential for contextualizing the effects of selective inhibitors like this compound.

TrkA Signaling Pathway

Caption: TrkA signaling cascade upon NGF binding.

TrkB and TrkC Signaling Pathways

The signaling pathways for TrkB and TrkC share many downstream effectors with TrkA, including the PI3K/Akt and MAPK/ERK pathways.[3][4] However, they are activated by different neurotrophins (BDNF and NT-4 for TrkB; NT-3 for TrkC) and can have distinct biological outcomes.[1]

Caption: Overview of TrkB and TrkC signaling.

Experimental Workflow for Selectivity Profiling

The logical flow for assessing the selectivity of a kinase inhibitor like this compound is a stepwise process.

Caption: Workflow for kinase inhibitor selectivity profiling.

This technical guide provides a foundational understanding of the selectivity profile of this compound. The high selectivity for TrkA over TrkB and TrkC, as demonstrated through robust biochemical and cellular assays, underscores its potential as a valuable tool for studying TrkA-mediated processes and as a starting point for the development of novel therapeutics.

References

- 1. How are TrkA, TrkB, and TrkC activated? | Cell Signaling Technology [cellsignal.com]

- 2. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trk receptor - Wikipedia [en.wikipedia.org]

- 4. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of hTrkA-IN-2 in the NGF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hTrkA-IN-2, a type II inhibitor of the human Tropomyosin receptor kinase A (hTrkA), and its role in the Nerve Growth Factor (NGF) signaling pathway. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the signaling cascades and experimental workflows.

Introduction to the NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) is a neurotrophin crucial for the development, survival, differentiation, and maintenance of sensory and sympathetic neurons[1][2][3]. NGF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA)[3][4]. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain[4][5][6]. This activation initiates a cascade of downstream signaling events, primarily through three major pathways:

-

Ras/MAPK Pathway: This pathway is critical for neuronal differentiation and neurite outgrowth[4][7].

-

PI3K/Akt Pathway: This cascade is a key regulator of cell survival and proliferation[4][7].

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence various cellular processes, including calcium signaling[5][7].

Dysregulation of the NGF-TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain, inflammation, and cancer, making TrkA a compelling target for therapeutic intervention.

This compound: A Type II Inhibitor of TrkA

This compound represents a class of potent and selective small molecule inhibitors of hTrkA. It functions as a type II inhibitor , a class of kinase inhibitors that bind to the inactive conformation of the kinase. Specifically, this compound stabilizes the "DFG-out" and "αC-helix out" conformation of the TrkA kinase domain. This allosteric binding mode prevents the kinase from adopting its active conformation, thereby blocking ATP from binding to its pocket and rendering the enzyme catalytically inactive[8]. This mechanism of action provides a high degree of selectivity for TrkA over other closely related kinases.

Quantitative Data for hTrkA Inhibitors

The following tables summarize the biochemical potency and cellular activity of representative acetamide core framework compounds, referred to here as this compound analogs, against hTrkA and the closely related hTrkB.

Table 1: Biochemical Potency of this compound Analogs

| Compound | Target | Assay | IC50 (nM) |

| Analog 1a | hTrkA (kinase domain) | HTRF | Nanomolar affinity |

| Analog 2a | hTrkA (kinase domain) | HTRF | Nanomolar affinity |

Data synthesized from research on novel acetamide core frameworks identified as hTrkA inhibitors.

Table 2: Cellular Activity of this compound Analogs

| Compound | Target | Cell-based Assay | Activity |

| Analogs 1a & 2a | Full-length hTrkA | Undisclosed cellular assay | Sub-micromolar activity |

| Analogs 1a & 2a | hTrkB | Undisclosed cellular assay | Selective against hTrkB |

Data synthesized from research on novel acetamide core frameworks identified as hTrkA inhibitors.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and similar TrkA inhibitors are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay is used to determine the potency of an inhibitor against the isolated TrkA kinase domain.

Principle: The assay measures the phosphorylation of a biotinylated substrate by the TrkA kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

Protocol:

-

Reaction Setup: In a 384-well plate, add the TrkA kinase, the biotinylated substrate peptide, and the test compound (e.g., this compound) in a suitable kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the phosphorylated product by adding a detection mixture containing the europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the inhibitor concentration against the percentage of kinase inhibition.

Caliper Mobility Shift Assay

This assay provides an alternative method for measuring kinase activity and inhibitor potency by separating the phosphorylated and non-phosphorylated substrates based on their electrophoretic mobility.

Principle: A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The addition of a phosphate group to the substrate alters its net charge, causing it to migrate differently in an electric field. The amounts of phosphorylated and non-phosphorylated substrate are quantified by laser-induced fluorescence.

Protocol:

-

Reaction: Combine the TrkA kinase, fluorescently labeled substrate, ATP, and the inhibitor in a microplate.

-

Incubation: Allow the kinase reaction to proceed at a controlled temperature.

-

Separation and Detection: The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, separating the substrate and product. The fluorescence of each is detected as they pass a laser.

-

Analysis: The ratio of the phosphorylated product to the sum of the product and substrate is used to determine the percentage of conversion and, subsequently, the kinase inhibition.

PC12 Cell Neurite Outgrowth Assay

This cell-based assay is used to assess the ability of a compound to inhibit the biological effects of NGF signaling in a cellular context. PC12 cells, a rat pheochromocytoma cell line, differentiate and extend neurites in response to NGF.

Principle: The inhibition of NGF-induced neurite outgrowth in PC12 cells is a functional measure of TrkA antagonism.

Protocol:

-

Cell Seeding: Plate PC12 cells in collagen-coated multi-well plates.

-

Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (this compound) for a specified time.

-

Stimulation: Add a sub-maximal concentration of NGF to induce neurite outgrowth.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Imaging: Fix the cells and acquire images using a high-content imaging system.

-

Quantification: Use image analysis software to quantify neurite length and the percentage of neurite-bearing cells. The inhibitory effect of the compound is then determined.

Visualizations

The following diagrams illustrate the NGF signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

Caption: The NGF/TrkA signaling pathway leading to neuronal survival and differentiation.

Caption: Mechanism of action of this compound as a type II inhibitor of TrkA.

Caption: A typical experimental workflow for characterizing a TrkA inhibitor.

References

- 1. Synthetic inhibitor leads of human tropomyosin receptor kinase A (hTrkA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signature Analysis of High-Throughput Transcriptomics Screening Data for Mechanistic Inference and Chemical Grouping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lead identification and characterization of hTrkA type 2 inhibitors [ouci.dntb.gov.ua]

- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 8. Type 2 inhibitor leads of human tropomyosin receptor kinase (hTrkA) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Biology and Crystallography of Type II hTrkA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology and crystallography of Type II inhibitors of human Tropomyosin receptor kinase A (hTrkA). Tropomyosin receptor kinase A is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling has been implicated in various neurological disorders and cancers, making it a significant target for therapeutic intervention. Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase domain, offer a distinct mechanism of action and potential for improved selectivity compared to their Type I counterparts. This whitepaper will delve into the quantitative binding data, detailed experimental protocols for structural studies, and the intricate signaling pathways governed by TrkA, providing a valuable resource for researchers in the field of kinase inhibitor drug discovery.

Quantitative Analysis of Type II hTrkA Inhibitor Binding

The development of potent and selective hTrkA inhibitors is a key objective in drug discovery. Several Type II inhibitors have been identified and characterized, demonstrating nanomolar to sub-micromolar inhibitory activity. The following table summarizes the available quantitative data for representative Type II hTrkA inhibitors, providing a comparative view of their biochemical potency.

| Inhibitor | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference |

| 1a | HTRF Biochemical Assay | hTrkA (kinase domain) | nanomolar affinity | - | [1] |

| Caliper Assay (inactive state) | hTrkA (kinase domain) | - | 65.84 (Ki(app)) | [1] | |

| Caliper Assay (active state) | hTrkA (kinase domain) | > 1000 | - | [1] | |

| 2a | HTRF Biochemical Assay | hTrkA (kinase domain) | nanomolar affinity | - | [1] |

| 32h | Kinase Inhibitory Assay | TRKA | 72 | - | |

| Kinase Inhibitory Assay | TRKB | > 1000 | - | ||

| Kinase Inhibitory Assay | TRKC | > 1000 | - | ||

| Compound 1b | Biochemical Assay | hTrkA | - | - | [2] |

TrkA Signaling Pathways and Inhibition

TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that are critical for neuronal survival, differentiation, and synaptic plasticity. The three major signaling cascades activated by TrkA are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.

Type II inhibitors of hTrkA exert their effect by binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This prevents the kinase from adopting its active conformation, thereby blocking the autophosphorylation and the subsequent activation of downstream signaling. The diagram below illustrates the canonical TrkA signaling pathway and the point of intervention for Type II inhibitors.

Caption: TrkA signaling is initiated by NGF binding, leading to the activation of downstream pathways. Type II inhibitors block this process by stabilizing the inactive conformation of TrkA.

Experimental Protocols

The structural determination of hTrkA in complex with Type II inhibitors is a multi-step process that involves protein expression and purification, crystallization, and X-ray diffraction data collection. The following sections provide a detailed overview of these key experimental methodologies.

Biochemical Assays for Inhibitor Characterization

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust method for measuring kinase activity and inhibitor potency. The assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Principle: A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.

-

Protocol Outline:

-

Dispense the inhibitor compound into a 384-well plate.

-

Add the hTrkA enzyme and the biotinylated substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature to allow for phosphorylation.

-

Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled antibody and streptavidin-XL665.

-

Measure the HTRF signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.[3][4]

-

Caliper Mobility Shift Assay

The Caliper Life Sciences microfluidic mobility shift assay is another widely used platform for quantifying kinase activity.

-

Principle: This assay measures the difference in electrophoretic mobility between a fluorescently labeled peptide substrate and its phosphorylated product.

-

Protocol Outline:

-

The kinase reaction is performed in a microplate with the hTrkA enzyme, a fluorescently labeled substrate peptide, ATP, and the test inhibitor.

-

After incubation, the reaction mixture is introduced into a microfluidic chip.

-

An electric field is applied, separating the substrate and the phosphorylated product based on their charge-to-mass ratio.

-

The amount of substrate and product is quantified by detecting the fluorescence of each peak. The ratio of product to the sum of product and substrate is used to determine the kinase activity.[5][6]

-

Protein Expression and Purification for Crystallography

Obtaining high-purity, homogenous hTrkA kinase domain is a prerequisite for successful crystallization.

-

Cloning and Expression:

-

The gene encoding the human TrkA kinase domain is typically cloned into an E. coli expression vector, often with an N-terminal affinity tag (e.g., a hexahistidine tag) to facilitate purification.

-

The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

-

-

Purification Protocol:

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged hTrkA kinase domain binds to the column, while other proteins are washed away. The protein is then eluted using a gradient of imidazole.

-

Tag Removal: The affinity tag is often removed by enzymatic cleavage (e.g., with TEV protease) to obtain a more native protein. A second Ni-NTA chromatography step is performed to remove the cleaved tag and the protease.

-

Ion-Exchange Chromatography: Further purification is achieved by ion-exchange chromatography (e.g., using a Mono Q or Mono S column) to separate the protein based on its net charge.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the protein based on its size and to ensure a monodisperse sample, which is crucial for crystallization. The purity of the protein is assessed by SDS-PAGE.[7][8]

-

Crystallization and X-ray Data Collection

The crystallization of the hTrkA-inhibitor complex is a critical and often challenging step.

-

Crystallization:

-

The purified hTrkA kinase domain is concentrated to a suitable concentration (typically 5-10 mg/mL).

-

The Type II inhibitor is added in molar excess to the protein solution and incubated to allow for complex formation.

-

Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method. A small volume of the protein-inhibitor complex is mixed with a crystallization solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts, and equilibrated against a larger reservoir of the crystallization solution.

-

Crystallization plates are incubated at a constant temperature, and crystal growth is monitored over time.

-

Once initial crystals are obtained, the crystallization conditions are optimized by systematically varying the concentrations of the components to obtain diffraction-quality crystals.

-

-

X-ray Data Collection:

-

The crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron beamline. The crystal is mounted on a goniometer and rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9][10]

-

The collected diffraction images are processed to determine the crystal's unit cell parameters, space group, and the intensities of the diffraction spots. This data is then used to solve the three-dimensional structure of the hTrkA-inhibitor complex.

-

The diagram below outlines the general workflow for the structural determination of a protein-inhibitor complex.

Caption: The workflow for determining the 3D structure of a protein-inhibitor complex involves several sequential stages, from gene to final structure.

References

- 1. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. Lead identification and characterization of hTrkA type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. Technology [nanosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Kinase Assay Protocol for the Allosteric Inhibitor hTrkA-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Its activation is initiated by the binding of its ligand, nerve growth factor (NGF). This binding event leads to receptor dimerization, autophosphorylation of specific tyrosine residues within the kinase domain, and subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are integral to promoting cell proliferation, differentiation, and survival. Dysregulation of TrkA signaling, often through gene fusions, is implicated in various cancers, making it a significant target for therapeutic intervention.

hTrkA-IN-2 is a selective, allosteric inhibitor of human TrkA (hTrkA) with a reported IC50 value of 3.9 nM.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a different site on the kinase. This can offer greater selectivity and a different pharmacological profile. Notably, this compound preferentially binds to the inactive conformation of the hTrkA kinase. This application note provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound and similar compounds.

hTrkA Signaling Pathway Overview

The binding of NGF to the extracellular domain of TrkA induces a conformational change, leading to receptor dimerization and the activation of its intracellular kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound in vitro kinase assay.

| Parameter | Value | Reference |

| Inhibitor | This compound | [2] |

| Target Kinase | Human TrkA (hTrkA) | [2] |

| IC50 | 3.9 nM | [2] |

| Mechanism of Action | Allosteric, preferential binding to inactive kinase state | |

| Substrate | Poly (Glu, Tyr) 4:1 | [3] |

| ATP Concentration | Recommended at Km or 10 µM | [4] |

Experimental Protocol: hTrkA In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This luminescent assay is well-suited for high-throughput screening and inhibitor profiling.

Materials and Reagents

-

hTrkA Kinase: Recombinant human TrkA, inactive form recommended.

-

This compound: Test inhibitor.

-

Substrate: Poly (Glu, Tyr) 4:1 synthetic peptide.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[5]

-

ADP-Glo™ Kinase Assay Kit: Including ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Microplates: White, opaque 96-well or 384-well plates.

-

Plate Reader: Capable of measuring luminescence.

Assay Workflow Diagram

Detailed Procedure

-

Reagent Preparation:

-

Prepare the Kinase Assay Buffer as described above.

-

Dilute the recombinant hTrkA enzyme in Kinase Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

-

Prepare a stock solution of the Poly (Glu, Tyr) 4:1 substrate in sterile water. A final assay concentration of 0.2 mg/mL is a good starting point.[6]

-

Prepare a stock solution of ATP. The final concentration in the assay should ideally be at the K_m for ATP, if known, or a standard concentration such as 10 µM.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

-

Kinase Reaction:

-

Add 1 µL of the diluted this compound or vehicle (DMSO control) to the wells of a white microplate.

-

Add 2 µL of the diluted hTrkA enzyme solution to each well.

-

To initiate the kinase reaction, add 2 µL of a 2.5X substrate and ATP mixture in Kinase Assay Buffer.

-

The final reaction volume will be 5 µL.

-

Incubate the plate at room temperature for 60 minutes.[5]

-

-

ADP Detection:

-

After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

-

Incubate the plate at room temperature for 40 minutes.[5]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP, which is then used to produce a luminescent signal.

-

Incubate the plate at room temperature for 30 to 60 minutes.[7]

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.

-

Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

Conclusion

This application note provides a comprehensive framework for conducting an in vitro kinase assay to evaluate the inhibitory potential of this compound against its target, hTrkA. The detailed protocol, utilizing the robust ADP-Glo™ assay format, along with the provided diagrams and quantitative data, serves as a valuable resource for researchers in the field of kinase drug discovery. The principles and methodologies described herein can be adapted for the characterization of other kinase inhibitors and for high-throughput screening campaigns.

References

Application Notes: hTrkA-IN-2 Cell-Based Assay for TrkA Phosphorylation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a high-affinity receptor for Nerve Growth Factor (NGF).[1][2] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and growth.[1][4][5][6] Dysregulation of TrkA signaling has been implicated in various neurological disorders and cancers, making it a significant target for drug discovery.[1][2][6]

hTrkA-IN-2 is a potent and selective inhibitor of human TrkA kinase activity. These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a cellular context. The assay is critical for determining the cellular potency (IC50) of this compound and for characterizing its mechanism of action in a physiologically relevant environment.

Assay Principle

This cell-based assay measures the phosphorylation status of TrkA in response to NGF stimulation in the presence of varying concentrations of the inhibitor, this compound. Cells overexpressing human TrkA are pre-incubated with the test compound before being stimulated with NGF. Following stimulation, the cells are lysed, and the level of phosphorylated TrkA is quantified. The quantification can be performed using various detection methods, such as enzyme-linked immunosorbent assay (ELISA), Western blotting, or time-resolved Förster resonance energy transfer (TR-FRET).[7][8][9] The results will demonstrate the dose-dependent inhibition of NGF-induced TrkA phosphorylation by this compound.

TrkA Signaling Pathway

The binding of NGF to the TrkA receptor triggers its dimerization and autophosphorylation, initiating downstream signaling. Key pathways include the Ras/MAPK pathway, important for cell differentiation; the PI3K/Akt pathway, crucial for cell survival and growth; and the PLCγ pathway, involved in synaptic plasticity.[1][4][5]

References

- 1. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 2. promega.com [promega.com]

- 3. NGF Signaling Pathway | Sino Biological [sinobiological.com]

- 4. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trk receptor - Wikipedia [en.wikipedia.org]

- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 9. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

Application Notes and Protocols for the Use of hTrkA-IN-2 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathway

hTrkA-IN-2 is predicted to function as a Type II inhibitor, binding to the inactive conformation of the TrkA kinase domain and blocking its autophosphorylation and subsequent downstream signaling.[2] Upon binding of its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates downstream cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[1][3] Inhibition of TrkA by this compound is expected to abrogate these signals, leading to reduced tumor growth.

Figure 1: Simplified hTrkA signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Due to the lack of specific published data for this compound in xenograft models, the following tables present hypothetical data for illustrative purposes. This data is based on typical results observed with other potent TrkA inhibitors in preclinical studies.

Table 1: In Vitro Potency of this compound

| Cell Line | Target | IC50 (nM) |

|---|---|---|

| KM-12 (CRC) | TrkA | 5.2 |

| CUTO-3 (Lung) | TrkA | 8.1 |

| PC-12 (Rat) | TrkA | 12.5 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Hypothetical In Vivo Efficacy of this compound in a KM-12 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 78 |

| this compound | 60 | 92 |

Tumor Growth Inhibition (TGI) is a measure of the effectiveness of a treatment in preventing the growth of a tumor.

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of this compound in a subcutaneous xenograft model.

Protocol 1: Cell Culture and Preparation for Implantation

-

Cell Line Culture: Culture a human cancer cell line with a known NTRK1 fusion or TrkA overexpression (e.g., KM-12 colorectal cancer cells) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

-

Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in serum-free medium. Perform a cell count and assess viability using a trypan blue exclusion assay. Viability should be >90%.

-

Preparation for Injection: Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel or a similar basement membrane matrix. Keep the cell suspension on ice until injection.

Protocol 2: Subcutaneous Xenograft Model Establishment

-

Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice). Allow the mice to acclimatize for at least one week before the experiment.

-

Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 3: In Vivo Efficacy Study

-

This compound Formulation: Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or as stability data allows.

-

Dosing: Administer this compound or the vehicle control to the respective groups of mice via the intended route of administration (e.g., oral gavage) at the predetermined dose and schedule (e.g., once daily).

-

Data Collection:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Observe the mice daily for any signs of toxicity or adverse effects.

-

-

Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-TrkA) and the remainder fixed in formalin for histopathological examination.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a xenograft study evaluating a therapeutic agent.

Figure 2: General experimental workflow for a subcutaneous xenograft study.

Conclusion

While direct experimental data on the use of this compound in xenograft models is not currently available in the public domain, the protocols and information provided here offer a robust framework for its preclinical evaluation. Based on the known mechanism of TrkA signaling in cancer, this compound holds potential as a therapeutic agent for tumors harboring NTRK1 fusions or TrkA overexpression. Rigorous in vivo studies, following protocols similar to those outlined, are essential to determine its efficacy and safety profile.

References

- 1. Trastuzumab cotreatment improves survival of mice with PC‐3 prostate cancer xenografts treated with the GRPR antagonist 177Lu‐DOTAGA‐PEG2‐RM26 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TrkA overexpression in non-tumorigenic human breast cell lines confers oncogenic and metastatic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

Application Notes and Protocols for a Novel hTrkA Inhibitor in Murine Models

Disclaimer: The following application notes and protocols are generalized guidelines for the in vivo administration and evaluation of a hypothetical novel human Tropomyosin receptor kinase A (hTrkA) inhibitor, referred to herein as "hTrkA-IN-2". As of the date of this document, specific dosage, administration, and pharmacokinetic data for a compound designated "this compound" are not publicly available. The information provided is based on established methodologies for similar small molecule kinase inhibitors and general practices for in vivo studies in mice. Researchers must conduct dose-finding and toxicity studies to establish a safe and effective dose for their specific hTrkA inhibitor.

Introduction

Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for Nerve Growth Factor (NGF) and a key player in neuronal survival, differentiation, and pain signaling.[1][2][3] Dysregulation of the NGF/TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain and cancer.[4][5] Small molecule inhibitors of hTrkA are therefore of significant interest as potential therapeutic agents.[4][6] These application notes provide a framework for researchers and drug development professionals to conduct preclinical in vivo studies of novel hTrkA inhibitors in mice.

Data Presentation: Administration Routes and Dosages

The appropriate route of administration and dosage will depend on the physicochemical properties of the specific hTrkA inhibitor, the vehicle formulation, and the experimental model. The following table summarizes common administration routes for small molecules in mice.[7][8]